molecular formula C9H14N2O2 B3071038 Ethyl 1-(1-methylethyl)-1H-pyrazole-5-carboxylate CAS No. 1007504-99-5

Ethyl 1-(1-methylethyl)-1H-pyrazole-5-carboxylate

Cat. No.: B3071038
CAS No.: 1007504-99-5
M. Wt: 182.22 g/mol
InChI Key: OKVHCSUVGOFRDC-UHFFFAOYSA-N
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Description

Ethyl 1-(1-methylethyl)-1H-pyrazole-5-carboxylate is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by an ethyl ester group attached to the carboxylate moiety and an isopropyl group attached to the pyrazole ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(1-methylethyl)-1H-pyrazole-5-carboxylate typically involves the cyclization of appropriate hydrazine derivatives with β-diketones or β-keto esters. One common method is the reaction of isopropyl hydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(1-methylethyl)-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols.

Scientific Research Applications

Ethyl 1-(1-methylethyl)-1H-pyrazole-5-carboxylate has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex pyrazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research explores its use as a precursor for pharmaceutical agents targeting various diseases.

    Industry: It is utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism by which Ethyl 1-(1-methylethyl)-1H-pyrazole-5-carboxylate exerts its effects involves interactions with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The ester group may undergo hydrolysis, releasing active metabolites that further contribute to its biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl pyrazole-5-carboxylate: Lacks the isopropyl group, making it less sterically hindered.

    1-(1-Methylethyl)-1H-pyrazole-5-carboxylic acid: Contains a carboxylic acid group instead of an ester, affecting its reactivity and solubility.

    Methyl 1-(1-methylethyl)-1H-pyrazole-5-carboxylate: Similar structure but with a methyl ester group, influencing its chemical properties.

Uniqueness

This compound is unique due to the combination of the ethyl ester and isopropyl groups, which confer specific steric and electronic properties

Properties

IUPAC Name

ethyl 2-propan-2-ylpyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-4-13-9(12)8-5-6-10-11(8)7(2)3/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKVHCSUVGOFRDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=NN1C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of ethyl 1H-pyrazole-5-carboxylate (1 g) (for example, available form Bio-Farma) in acetonitrile (80 ml) was added cesium carbonate (2.32 g). 20 min later 2-iodopropane (0.714 ml) was added and the mixture stirred under nitrogen at 20° C. for 18 h. 2-Iodopropane (0.714 ml) was added and the mixture stirred under nitrogen at 20° C. for 5 h. Then further 2-iodopropane (0.714 ml) was added and the mixture was stirred at 20° C. for 18 h. The solvent was removed in vacuo and the residue was partitioned between water (30 ml) and DCM (30 ml). The aqueous phase was extracted with DCM (2×20 ml) and separated by hydrophobic frit. The combined organic layers were concentrated in vacuo. Purification of the residue by chromatography on silica gel (70 g silica), eluting with a gradient of 0-100% ethyl acetate in cyclohexane over 30 min gave the title compound (513 mg) as a yellow oil.
Quantity
1 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
2.32 g
Type
reactant
Reaction Step Two
Quantity
0.714 mL
Type
reactant
Reaction Step Three
Quantity
0.714 mL
Type
reactant
Reaction Step Four
Quantity
0.714 mL
Type
reactant
Reaction Step Five
Quantity
80 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

The title compound was prepared in analogy to the procedure described in Step 17.3 using isopropylhydrazine hydrochloride and ethyl 4-(dimethylamino)-2-oxobut-3-enoate at 120° C. for hr. The crude product was purified by silica gel column chromatography (hexane/EtOAc 2.5-40%). tR: 4.74 min (HPLC 1); tR: 1.00 min (LC-MS 2); ESI-MS: 183 [M+H]+ (LC-MS 2); Rf=0.95 (hexane/EtOAc 1:1).
Name
isopropylhydrazine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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